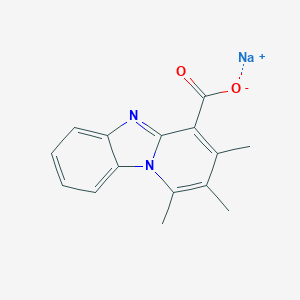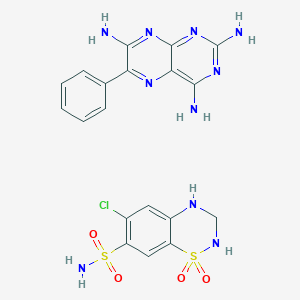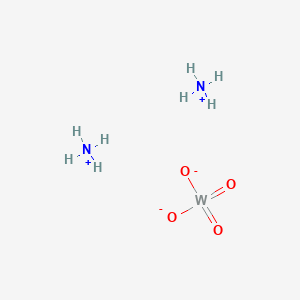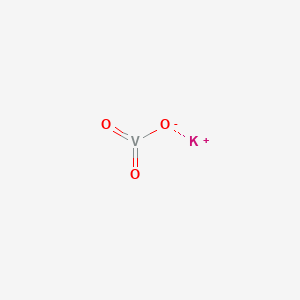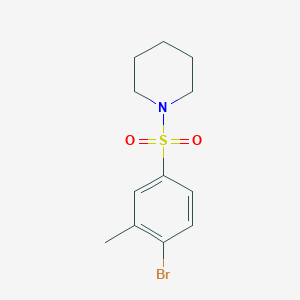
Phosphoric triamide, N-(bis(dimethylamino)methylene)-N',N',N'',N''-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoric triamide, N-(bis(dimethylamino)methylene)-N',N',N'',N''-tetramethyl- is a chemical compound that has gained attention in scientific research due to its unique properties. It is a colorless liquid that is soluble in polar solvents and has a high boiling point. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
Phosphoric triamide is a Lewis base and can coordinate with Lewis acids. It can also act as a nucleophile and react with electrophilic compounds. The coordination and nucleophilic properties of this compound make it useful in various chemical reactions.
Biochemical and Physiological Effects:
Phosphoric triamide has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and is not mutagenic or carcinogenic. It has also been reported to have a low potential for skin irritation.
Avantages Et Limitations Des Expériences En Laboratoire
Phosphoric triamide has several advantages for lab experiments, including its high boiling point, solubility in polar solvents, and low toxicity. However, it has limitations such as its sensitivity to moisture and air, which can lead to decomposition. It is also a relatively expensive compound, which can limit its use in large-scale experiments.
Orientations Futures
Phosphoric triamide has potential for future research in various fields, including organic synthesis, catalysis, and material science. Its coordination and nucleophilic properties can be explored further to develop new compounds and reactions. Its application in the synthesis of cyclic carbonates can also be studied in detail to develop more efficient and sustainable methods. Additionally, the use of phosphoric triamide in material science can be explored to develop new materials with unique properties.
Conclusion:
Phosphoric triamide is a unique compound that has gained attention in scientific research due to its coordination and nucleophilic properties. It has been synthesized using various methods and has been used in organic synthesis and catalysis. Its low toxicity and solubility in polar solvents make it advantageous for lab experiments, but its sensitivity to moisture and air can limit its use. Future research can explore its potential in various fields, including organic synthesis, catalysis, and material science.
Méthodes De Synthèse
Phosphoric triamide can be synthesized using various methods, including the reaction of phosphorus trichloride with dimethylamine in the presence of lithium chloride. Another method involves the reaction of phosphorus pentoxide with dimethylamine in the presence of triethylamine. The yield of this compound can be improved by using excess dimethylamine and a solvent such as toluene or benzene.
Applications De Recherche Scientifique
Phosphoric triamide has been used in various scientific research applications, including as a reagent in organic synthesis. It has been used to synthesize various compounds such as triazoles, tetrazoles, and azoles. This compound has also been used as a catalyst in organic reactions, including the synthesis of cyclic carbonates from epoxides and carbon dioxide.
Propriétés
Numéro CAS |
13012-98-1 |
|---|---|
Nom du produit |
Phosphoric triamide, N-(bis(dimethylamino)methylene)-N',N',N'',N''-tetramethyl- |
Formule moléculaire |
C9H24N5OP |
Poids moléculaire |
249.29 g/mol |
Nom IUPAC |
2-[bis(dimethylamino)phosphoryl]-1,1,3,3-tetramethylguanidine |
InChI |
InChI=1S/C9H24N5OP/c1-11(2)9(12(3)4)10-16(15,13(5)6)14(7)8/h1-8H3 |
Clé InChI |
HRLGWPJKGSKFTP-UHFFFAOYSA-N |
SMILES |
CN(C)C(=NP(=O)(N(C)C)N(C)C)N(C)C |
SMILES canonique |
CN(C)C(=NP(=O)(N(C)C)N(C)C)N(C)C |
Autres numéros CAS |
13012-98-1 |
Synonymes |
[Bis(dimethylamino)methyleneamino]bis(dimethylamino)phosphine oxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R)-2beta-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]tetrahydro-4alpha-hydroxyfuran-3beta-methanol](/img/structure/B77748.png)


